4'-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride
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Overview
Description
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is an organic compound known for its vibrant color and complex structure It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-hydroxyquinoline, which is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with acetanilide in an alkaline medium to produce the azo compound.
Reaction Conditions:
Diazotization: 8-hydroxyquinoline + NaNO₂ + HCl → Diazonium salt
Coupling: Diazonium salt + Acetanilide → 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is often purified through recrystallization or chromatography to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and inks.
Mechanism of Action
The mechanism by which 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride exerts its effects is primarily through its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that can interact with cellular targets. The compound’s ability to form complexes with metal ions also plays a role in its biological activity, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((8-Hydroxy-5-quinolyl)azo)benzenesulfonic acid
- 4-((8-Hydroxy-5-quinolyl)azo)phenol
- 4-((8-Hydroxy-5-quinolyl)azo)aniline
Uniqueness
Compared to similar compounds, 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is unique due to its specific functional groups that enhance its solubility and reactivity. The presence of the acetanilide moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15ClN4O2 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H14N4O2.ClH/c1-11(22)19-12-4-6-13(7-5-12)20-21-15-8-9-16(23)17-14(15)3-2-10-18-17;/h2-10,23H,1H3,(H,19,22);1H |
InChI Key |
FHMJPVBAIBOEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O.Cl |
Origin of Product |
United States |
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